molecular formula C8H16ClNO2 B6194035 3-(piperidin-2-yl)oxetan-3-ol hydrochloride CAS No. 2680531-70-6

3-(piperidin-2-yl)oxetan-3-ol hydrochloride

Cat. No.: B6194035
CAS No.: 2680531-70-6
M. Wt: 193.7
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Description

3-(piperidin-2-yl)oxetan-3-ol hydrochloride is a chemical compound that features a piperidine ring and an oxetane ring The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the oxetane ring is a four-membered cyclic ether

Properties

CAS No.

2680531-70-6

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-2-yl)oxetan-3-ol hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-2-yl)oxetan-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce various piperidine derivatives.

Scientific Research Applications

3-(piperidin-2-yl)oxetan-3-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(piperidin-2-yl)oxetan-3-ol hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The oxetane ring can also participate in chemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These include compounds like piperidine itself and its various substituted forms.

    Oxetane derivatives: Compounds such as oxetan-3-ol and its derivatives.

Uniqueness

3-(piperidin-2-yl)oxetan-3-ol hydrochloride is unique due to the combination of the piperidine and oxetane rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

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